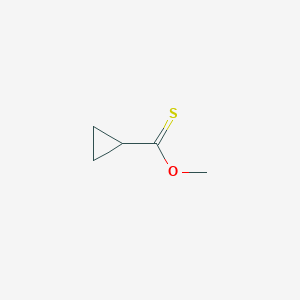

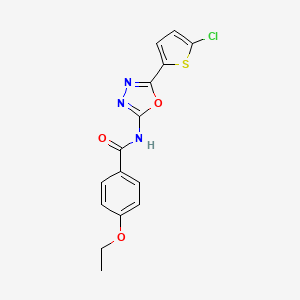

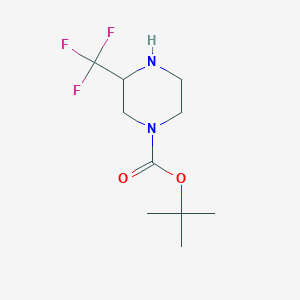

![molecular formula C16H14IN3O3S2 B2752218 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide CAS No. 881042-21-3](/img/structure/B2752218.png)

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. DIBA has been shown to have a high affinity for the target protein, which makes it a promising tool for studying the biochemical and physiological effects of this protein.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- Photodynamic Therapy (PDT) for Cancer Treatment : A study on zinc phthalocyanine derivatives substituted with benzothiazole groups demonstrated these compounds have excellent properties as photosensitizers for PDT, showcasing high singlet oxygen quantum yields and good fluorescence properties. This indicates their potential for treating cancer through PDT, leveraging the type II photosensitization mechanism (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

- Protection Against Steel Corrosion : Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions found that these compounds exhibit high inhibition efficiencies. This suggests their utility in industrial applications where steel corrosion poses significant challenges, highlighting the role of physical and chemical adsorption in their effectiveness (Hu et al., 2016).

Chemical Synthesis

- Synthesis of Heterocycles : Benzothiazole derivatives have been utilized as building blocks in the synthesis of various heterocycles, demonstrating versatility in chemical synthesis. This includes the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, indicating their importance in developing new chemical entities with potential applications in medicinal chemistry and beyond (Darweesh et al., 2016).

Antimicrobial Activity

- Antimicrobial Properties : Novel fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity against a range of bacterial and fungal strains. This underscores the potential of benzothiazole derivatives in developing new antimicrobial agents, with the fluorine atom playing a crucial role in enhancing activity (Desai, Rajpara, & Joshi, 2013).

Antiparasitic Applications

- Activity Against Protozoan Parasites : Research on iodotyramides, structurally related to benzothiazoles, revealed significant activity against protozoan parasites like Leishmania panamensis and Trypanosoma cruzi, indicating their potential as antiparasitic agents. This adds to the diversity of applications for benzothiazole derivatives in addressing various infectious diseases (Restrepo et al., 2018).

Safety and Hazards

The safety data sheet for N,N-Dimethylsulfamoyl chloride indicates that it is a combustible liquid, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, is fatal if inhaled, and may cause cancer . It is recommended to use personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection when handling this compound .

Propiedades

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLNPUXENPTKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)

![3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2752138.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)